molecular formula C15H11ClN2O B8205531 (3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8205531
M. Wt: 270.71 g/mol
InChI Key: QLOHUWJFYPKDEO-UONOGXRCSA-N
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Description

The compound “(3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole” is a chiral indeno-oxazole derivative featuring a fused bicyclic core (indeno[1,2-d]oxazole) substituted at the 2-position with a 5-chloropyridin-2-yl group. The stereochemistry at positions 3a and 8a (R and S configurations, respectively) is critical for its spatial orientation and interaction with metal centers or biological targets .

The chlorine substituent on the pyridine ring enhances the compound’s electrophilicity and influences its electronic properties, which may modulate binding affinity in catalytic or receptor-based systems.

Properties

IUPAC Name

(3aS,8bR)-2-(5-chloropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-5-6-12(17-8-10)15-18-14-11-4-2-1-3-9(11)7-13(14)19-15/h1-6,8,13-14H,7H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHUWJFYPKDEO-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS No. 2757083-62-6) is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H11ClN2O
  • Molecular Weight : 270.71 g/mol
  • Purity : Typically >95% in research settings
  • Storage Conditions : Should be kept in a dark place under inert atmosphere at 2-8°C .

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound in focus showed promising results in inhibiting bacterial growth, comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Bacterial Strain
810S. aureus
125E. coli
1715P. aeruginosa
2757083-62-6 TBDTBD

Anticancer Potential

The biological activity of oxazole derivatives extends to anticancer properties. Some studies have reported that certain oxazole compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific data on this compound is limited, the structural similarities with other active compounds suggest potential anticancer effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Many oxazoles act as enzyme inhibitors in metabolic pathways.
  • Interaction with DNA/RNA : Some derivatives can intercalate with nucleic acids, affecting replication and transcription processes.
  • Modulation of Signaling Pathways : They may influence various signaling pathways involved in cell growth and apoptosis.

Study on Antimicrobial Efficacy

A study conducted by Singh et al. synthesized several oxazole derivatives and tested their antimicrobial efficacy against multiple strains of bacteria and fungi. The results indicated that certain derivatives exhibited inhibition zones comparable to traditional antibiotics. Although specific data for this compound was not detailed, the overall trend suggests potential effectiveness in treating infections caused by resistant strains .

Research on Anticancer Properties

In another research effort focusing on oxazole derivatives' anticancer properties, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapeutics.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves multi-step organic reactions that can include cyclization processes and the use of various reagents to achieve the desired structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that derivatives of indeno[1,2-d]oxazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of cellular processes.

Anticancer Potential

There is growing evidence supporting the anticancer properties of indeno[1,2-d]oxazole derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Molecular docking studies suggest that these compounds may interact with specific targets involved in cancer progression .

Neurological Applications

Some studies have explored the neuroprotective effects of indeno[1,2-d]oxazole derivatives. These compounds may influence neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of indeno[1,2-d]oxazole derivatives against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, a specific derivative of indeno[1,2-d]oxazole was tested in vitro against breast cancer cell lines. The results demonstrated significant inhibition of cell growth and induced apoptosis through caspase activation pathways. This study highlights the potential for further development into therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of “(3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole” with its analogs:

Compound Molecular Formula Molecular Weight Substituent Storage Conditions Key Applications/Notes
This compound C15H11ClN2O 282.72 5-Cl-pyridin-2-yl Likely 2–8°C, inert atmosphere (inferred) Potential ligand for asymmetric catalysis; structural analog to in-pybox ligands
(3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole C15H11BrN2O 315.16 5-Br-pyridin-2-yl 2–8°C, inert atmosphere Heavier halogen substitution may enhance metal coordination in catalysis
(3aS,8aR)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole C16H14N2O 250.30 Pyridin-2-ylmethyl Room temperature, inert atmosphere Reduced steric bulk compared to halogenated analogs; possible use in flexible ligand systems
(3aR,8aS)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole C16H11F3N2O 304.27 5-CF3-pyridin-2-yl Data unavailable Electron-withdrawing CF3 group may increase acidity or binding specificity
(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole C18H16N2O 276.33 6-Cyclopropyl-pyridin-2-yl 2–8°C, inert atmosphere Cyclopropyl group introduces steric constraints; potential for enantioselective catalysis
2,6-Bis((3aR,8aS)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine (in-pybox ligand) C23H18N4O2 358.43 Bis-indeno-oxazole-pyridine 2–8°C, stored under nitrogen Widely used in asymmetric catalysis (e.g., enantioselective C–H activation)

Key Observations:

Structural Variations: Halogenated Derivatives: Bromine and chlorine substituents increase molecular weight and polarizability compared to non-halogenated analogs. The bromo analog (315.16 g/mol) has a higher molecular weight than the chloro compound (282.72 g/mol), which may influence solubility and metal-binding kinetics . Steric Modifications: The pyridin-2-ylmethyl substituent (250.30 g/mol) reduces steric hindrance, while the cyclopropyl group introduces spatial constraints that may enhance enantioselectivity in catalytic reactions .

Physicochemical Properties :

  • Storage Stability : Most halogenated derivatives require low-temperature storage (2–8°C) under inert atmospheres to prevent degradation, whereas simpler analogs (e.g., pyridin-2-ylmethyl) are stable at room temperature .
  • Hazard Profiles : Compounds with halogen or CF3 groups often carry hazard statements (e.g., H302, H315) due to toxicity risks, while methyl or cyclopropyl derivatives exhibit fewer hazards .

Functional Applications: Catalysis: The in-pybox ligand (C23H18N4O2) demonstrates the utility of bis-indeno-oxazole structures in asymmetric catalysis, suggesting that the chloro analog could serve as a monomeric ligand or precursor . Biological Activity: While direct data are lacking, NMR studies on related compounds (e.g., rapamycin analogs) indicate that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36) correlate with altered bioactivity, implying similar structure-activity relationships here .

Computational Similarity :

  • Tanimoto and Dice similarity metrics (structural fingerprints) predict that the chloro compound shares >80% similarity with its bromo and CF3 analogs, supporting their grouping in ligand libraries for virtual screening .

Preparation Methods

Core Reaction Mechanism

The oxazole scaffold in (3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is typically constructed through a condensation reaction between a β-amino alcohol and a carbonyl derivative. In a representative procedure, (1R,2S)-(+)-cis-1-amino-2-indanol reacts with diethyl malonimidate dihydrochloride in dichloromethane under nitrogen at 45°C for 18 hours. This step forms the bisoxazoline ligand precursor via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by cyclodehydration.

The reaction’s stereochemical outcome is governed by the chiral center in the amino alcohol, which directs the configuration at the 3a and 8a positions. Monitoring via 1H^1 \text{H} NMR confirms complete consumption of the starting material, evidenced by the disappearance of the malonimidate’s ethyl ester signals at δ 1.2–1.4 ppm.

Solvent and Temperature Optimization

Dichloromethane (DCM) is preferred for its ability to solubilize both polar and nonpolar intermediates while facilitating azeotropic drying. Elevated temperatures (45°C) accelerate the reaction kinetics but require rigorous exclusion of moisture to prevent hydrolysis of the imidate. Comparative studies in tetrahydrofuran (THF) or acetonitrile show reduced yields (<50%) due to side reactions involving solvent nucleophilicity.

Cyclopropane Bridging and Stereochemical Control

Sodium Hydride-Mediated Cyclization

Following oxazole formation, cyclopropane bridging is achieved using sodium hydride (NaH) and 1,2-dibromoethane in anhydrous THF. The reaction proceeds via a two-step mechanism:

  • Deprotonation of the bisoxazoline’s methylene group by NaH, generating a resonance-stabilized enolate.

  • Nucleophilic displacement of bromide by the enolate, forming the strained cyclopropane ring.

Stoichiometric use of NaH (3.0 equiv) ensures complete deprotonation, while slow addition of 1,2-dibromoethane minimizes di-alkylation byproducts. The reaction is exothermic, necessitating an ice bath to maintain 0°C during reagent addition.

Crystallization and Purity Enhancement

Crude product isolation involves quenching excess NaH with saturated ammonium chloride, followed by extraction into DCM. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. Recrystallization from ethanol/hexane (1:2 v/v) yields the cyclopropane-bridged oxazole as a white crystalline solid with >99% diastereomeric excess (by 1H^1 \text{H} NMR).

Integration of the 5-Chloropyridin-2-yl Substituent

Coupling Strategies from Patent Literature

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

StepConditionsYield (%)Purity (HPLC)Source
Oxazole FormationDCM, 45°C, 18 h7098.5
Cyclopropane BridgingTHF, NaH, 0°C → 50°C7299.1
Pyridinyl CouplingAcetonitrile, TEA, 60°C9399.8

Solvent Impact on Crystallization

  • Ethanol/Hexane (1:2) : Provides high-purity crystals but requires slow cooling to 0°C for optimal recovery.

  • Methyl tert-Butyl Ether (MTBE) : Alternative solvent for heat-sensitive intermediates, though yields drop by 10–15% due to lower solubility.

Industrial-Scale Challenges and Mitigations

Viscosity Management

The patent highlights that using reagent salts (e.g., oxalate or hydrochloride forms) drastically increases viscosity, complicating stirring and mass transfer. Neutralizing these salts in situ with TEA or using inherently neutral reagents resolves this issue, enabling smooth scalability to multi-kilogram batches.

Temperature Control During Exothermic Steps

Cyclopropane bridging and pyridinyl coupling are highly exothermic. Jacketed reactors with automated cooling systems maintain temperatures within ±2°C of setpoints, preventing thermal degradation .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole be confirmed experimentally?

  • Methodological Answer: Utilize X-ray crystallography to resolve the absolute configuration, as demonstrated in structurally analogous indeno-oxazole derivatives (e.g., Acta Cryst. E69 data for a pyrrolidine-containing indeno compound ). Pair this with nuclear Overhauser effect (NOE) NMR experiments to validate spatial arrangements of substituents. For example, cross-peak analysis between the 5-chloropyridinyl protons and the indeno backbone can confirm the fused ring geometry.

Q. What synthetic routes are optimized for preparing this compound with high enantiomeric purity?

  • Methodological Answer: A two-step approach is recommended:

Cyclocondensation: React 5-chloro-2-pyridinecarboxaldehyde with a chiral aminoindanol derivative under acidic conditions (e.g., p-TsOH in toluene) to form the oxazoline ring .

Oxidation/Dehydration: Use MnO₂ or DDQ to dehydrogenate the intermediate, ensuring retention of stereochemistry .
Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed for biological assays?

  • Methodological Answer: Conduct accelerated stability studies:

  • Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 37°C, and 50°C.
  • Analyze degradation kinetics using LC-MS at intervals (0, 24, 48, 72 hrs).
  • Track the disappearance of the parent compound and identify degradation products (e.g., hydrolyzed oxazole ring or chloropyridine cleavage) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer: Cross-validate experimental parameters:

  • Source Purity: Compare HPLC purity and ee values across studies; impurities >2% may skew bioactivity .
  • Assay Conditions: Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration). For example, conflicting cytotoxicity data may arise from differences in ATP-based vs. resazurin-based viability assays .
  • Metabolic Stability: Test for species-specific metabolism using liver microsomes (human vs. rodent) to explain variability in in vivo efficacy .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

  • Methodological Answer:

Docking Studies: Use Schrödinger Maestro or AutoDock Vina to model interactions between the chloropyridine moiety and ATP-binding pockets.

Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding entropy/enthalpy contributions.

QSAR Analysis: Corrogate substituent effects (e.g., replacing Cl with CF₃) using datasets from analogs like 5-trifluoromethylpyridinyl derivatives .

Q. What analytical techniques distinguish between diastereomers or regioisomers during scale-up synthesis?

  • Methodological Answer:

  • XRD vs. NMR: XRD is definitive for stereochemical assignment, while 2D NMR (COSY, HSQC) resolves regioisomeric differences in NOE patterns .
  • MS/MS Fragmentation: Compare collision-induced dissociation (CID) patterns of isomers; chloropyridine fragments (m/z 112/114 for Cl isotope) will differ in branching pathways .

Critical Research Gaps and Recommendations

  • Stereochemical Stability: Investigate racemization risks under physiological conditions using circular dichroism (CD) spectroscopy.
  • Metabolite Identification: Apply high-resolution LC-QTOF-MS to characterize Phase I/II metabolites in hepatocyte models .
  • Crystallographic Data: Publish XRD structures of co-crystals with target proteins to guide structure-based drug design .

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